molecular formula C27H30N2O B3528172 N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE

Cat. No.: B3528172
M. Wt: 398.5 g/mol
InChI Key: XWFPLMMJGVXPLE-UHFFFAOYSA-N
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Description

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, substituted with a methyl group, an isopropyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate aniline derivative with a benzoyl chloride in the presence of a base such as pyridine.

    Substitution Reactions: Introduction of the methyl and isopropyl groups can be done via Friedel-Crafts alkylation using methyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Tetrahydroisoquinoline Moiety: This step involves the reaction of the benzamide intermediate with a tetrahydroisoquinoline derivative under reductive amination conditions, typically using sodium cyanoborohydride as the reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RSH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE: Unique due to its specific substitution pattern and the presence of the tetrahydroisoquinoline moiety.

    N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOATE: Similar structure but with a benzoate ester instead of a benzamide.

    N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENOL: Contains a phenol group instead of a benzamide.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-methyl-6-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O/c1-19(2)25-10-6-7-20(3)26(25)28-27(30)23-13-11-21(12-14-23)17-29-16-15-22-8-4-5-9-24(22)18-29/h4-14,19H,15-18H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFPLMMJGVXPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
Reactant of Route 2
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N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
Reactant of Route 5
N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
Reactant of Route 6
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N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE

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